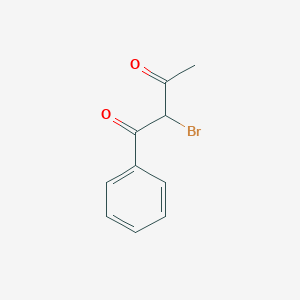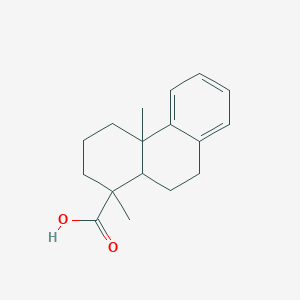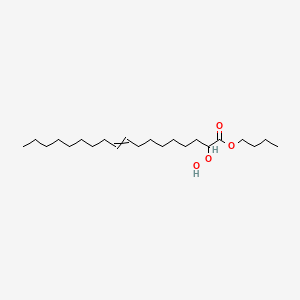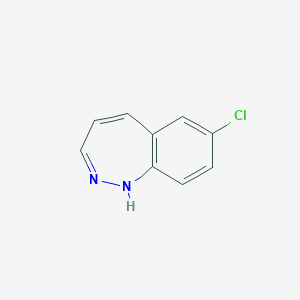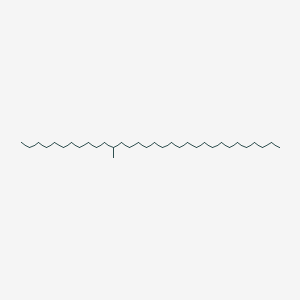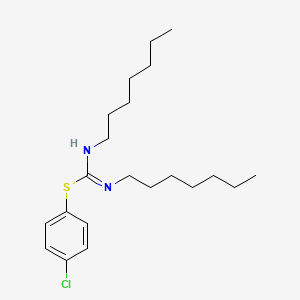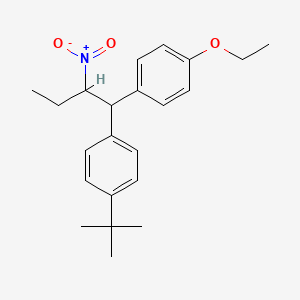
Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” is a complex organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems. This compound features a benzene ring substituted with a tert-butyl group and a nitrobutyl group attached to an ethoxyphenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” typically involves multi-step organic reactions. The process may start with the nitration of benzene to introduce the nitro group, followed by Friedel-Crafts alkylation to attach the tert-butyl group. Subsequent steps may include the formation of the ethoxyphenyl moiety and its attachment to the nitrobutyl chain.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually carried out in batch reactors or continuous flow systems to ensure scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism by which “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used as a pharmaceutical, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-4-nitro-: Similar structure but lacks the ethoxyphenyl moiety.
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethyl)-: Similar structure but with a shorter nitroalkyl chain.
Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-methoxyphenyl)-2-nitrobutyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of substituents in “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
57045-09-7 |
|---|---|
分子式 |
C22H29NO3 |
分子量 |
355.5 g/mol |
IUPAC名 |
1-tert-butyl-4-[1-(4-ethoxyphenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C22H29NO3/c1-6-20(23(24)25)21(17-10-14-19(15-11-17)26-7-2)16-8-12-18(13-9-16)22(3,4)5/h8-15,20-21H,6-7H2,1-5H3 |
InChIキー |
NWFXJVCBGHEMRG-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)OCC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


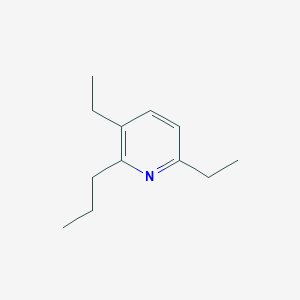
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
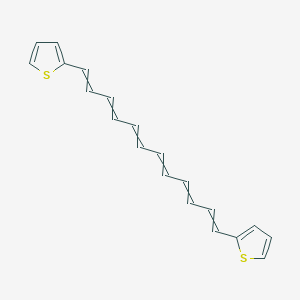
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
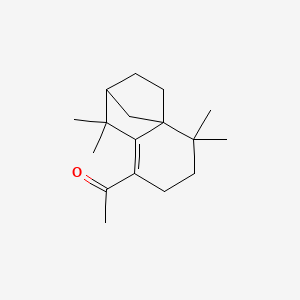
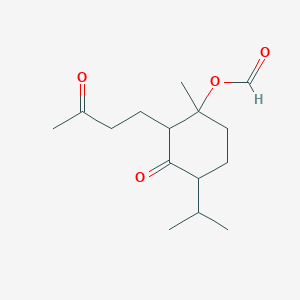
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
